Compound Description: This compound is an intermediate in the synthesis of a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds. It is prepared by reacting ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate with hydrazine hydrate.
Compound Description: This compound is a key intermediate in the synthesis of the (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide series. It is prepared by reacting 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide with thiocarbonyl-bis-thioglycolic acid.
Relevance: This compound shares the 2-thioxothiazolidin-4-one core with (Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide. It also features the quinazolinone-thioacetamide side chain at the 3-position, but lacks the arylidene moiety at the 5-position.
Compound Description: These compounds represent a series of fourteen derivatives synthesized through Knoevenagel condensation of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide with various aromatic aldehydes. These compounds exhibit mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells.
Relevance: This series highlights the importance of the arylidene substituent at the 5-position of the 2-thioxothiazolidin-4-one core for cytotoxic activity. These compounds share the same core and the quinazolinone-thioacetamide side chain with (Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide, but differ in the arylidene moiety and lack the hexanamide chain.
Compound Description: This series comprises fourteen 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives exhibiting antibacterial and antifungal activities. Notably, compound 5d, (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide, demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains.
Relevance: This series emphasizes the versatility of the 5-arylidene-2-thioxothiazolidin-4-one core for designing antimicrobial agents. While (Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide features a hexanamide chain at the 3-position, these derivatives have an amino group and various substituents at that position. They also differ in the arylidene moiety, specifically an indol-3-ylmethylene group, which is crucial for their antimicrobial activity.
Compound Description: This series includes several (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives evaluated for their microtubule-modulating and anticancer activities. Compound I20 emerged as a potent antiproliferative agent, disrupting microtubule dynamics and inhibiting cancer cell migration.
(Z)-N-(5-(4-Nitrobenzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and (Z)-N-(5-(4-(Diethylamino)benzylidene)-4-oxo-2-phenylthiazolidin-3-yl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Compound Description: These two pyrimidine-thiazolidinone derivatives (PT9 and PT14) demonstrated significant anticancer activity against HeLa cervical cancer cell lines, surpassing the potency of the standard drug Doxorubicin. They also exhibited promising antimicrobial properties against various bacterial and fungal strains.
Relevance: These compounds highlight the potential of incorporating the 5-arylidene-2-thioxothiazolidin-4-one core within more complex structures for enhancing biological activity. While they share the core structure with (Z)-6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylhexanamide, they are fused with a pyrimidine ring and have a 2-nitrophenyl group at the 4-position of the pyrimidine. Additionally, they feature different arylidene moieties and lack the hexanamide chain present in the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.